3-Amino-4-phenylpentanoic acid
Description
These include derivatives with variations in chain length, substituents, and functional groups, such as hydroxyl or halogen modifications. Key analogues analyzed include:
- 3-Amino-4-methylpentanoic acid (CAS 5699-54-7)
- 3-Amino-4-phenylbutanoic acid (CAS 15099-85-1)
- (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (synthetic intermediate for bioactive peptides)
- (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (fluorinated derivative)
Properties
CAS No. |
773122-15-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-amino-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(10(12)7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14) |
InChI Key |
AQAKDXPQJWVYRG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(CC(=O)O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Physical and Chemical Properties
Research Findings and Challenges
- Stereochemical Complexity: Diastereoselective synthesis of hydroxy-containing analogues (e.g., 4-Amino-3-hydroxy-5-phenylpentanoic acid) requires precise chiral control, impacting biological activity .
- Structural Optimization : Substituting methyl with phenyl or halogen groups alters hydrophobicity and electronic effects, influencing interactions with biological targets .
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